molecular formula C15H27NO4 B13042056 Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13042056
M. Wt: 285.38 g/mol
InChI Key: XNNXRCUXOYWTRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[55]undecane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base, such as potassium carbonate, to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen within the spirocyclic ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)5-4-12(10-17)11-19-15/h12,17H,4-11H2,1-3H3

InChI Key

XNNXRCUXOYWTRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CO)CC1

Origin of Product

United States

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